![molecular formula C18H13F3N6O B2547099 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892744-13-7](/img/structure/B2547099.png)
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine" is a heterocyclic compound that likely contains both oxadiazole and triazole rings, which are known for their applications in various fields including medicinal chemistry and materials science. Oxadiazoles and triazoles are recognized for their broad-spectrum activity and have been explored for their potential as energetic materials, anticancer agents, and in antimicrobial applications .
Synthesis Analysis
The synthesis of related oxadiazole and triazole compounds involves high-temperature reactions, as seen in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which requires a temperature of 180 °C . Similarly, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate involves a one-pot process with a thermal monocyclic rearrangement . These methods suggest that the synthesis of the compound may also involve high-temperature conditions and possibly a one-pot strategy.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques are crucial for determining the structure and confirming the synthesis of such complex molecules. The presence of fluorinated groups, as seen in the compound of interest, often leads to interesting crystal packing properties, which can be elucidated by X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of oxadiazoles and triazoles can be quite varied. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of both 1,3,4-oxadiazoles and 1,2,4-triazoles through different pathways . The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the versatility of oxadiazole and triazole rings in undergoing various chemical transformations.
Physical and Chemical Properties Analysis
Compounds containing oxadiazole and triazole rings often exhibit moderate thermal stabilities, as indicated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . They can also be insensitive towards impact and friction, which is an important consideration for energetic materials . The presence of fluorinated groups can significantly influence the physical properties, such as density and thermal stability, and can enhance the biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research into compounds similar to 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has demonstrated significant antimicrobial and antifungal properties. The synthesis of various 1,2,4-triazole derivatives, for instance, has been shown to yield compounds with good to moderate activities against a range of microorganisms. These compounds, synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, exhibit promising antimicrobial potential, which could be explored further for applications in fighting infections (Bektaş et al., 2007; Kaneria et al., 2016).
Anticancer Properties
Compounds containing the 1,2,4-oxadiazol and triazole motifs have also been investigated for their anticancer properties. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives has shown that these molecules exhibit good to moderate anticancer activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells. Such findings indicate the potential of these compounds in the development of new anticancer therapies (Yakantham et al., 2019).
Photolytic Chemical Transformations
The study of photolytic transformations involving 1,2,4-oxadiazoles has revealed interesting pathways for the synthesis of related compounds, including 1,2,4-triazoles. These reactions, which involve the presence of nitrogen nucleophiles, demonstrate the versatility of 1,2,4-oxadiazoles under photochemical conditions and their potential application in creating complex molecules with varied biological activities (Buscemi et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-10-5-2-3-8-13(10)16-23-17(28-25-16)14-15(22)27(26-24-14)12-7-4-6-11(9-12)18(19,20)21/h2-9H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSSQLSSOYMNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


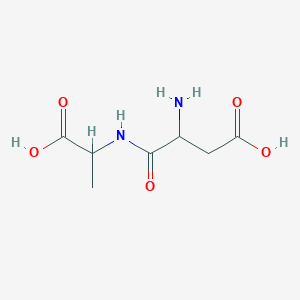
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
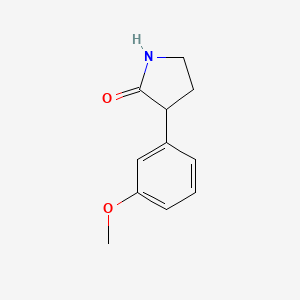
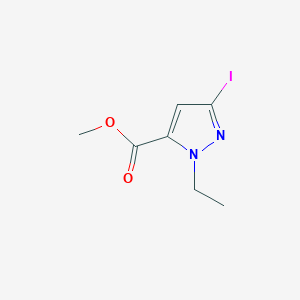
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
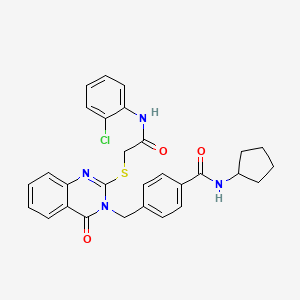
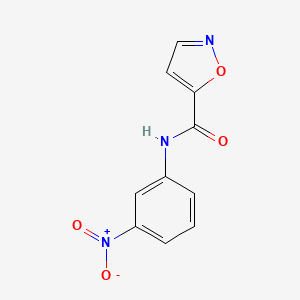

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

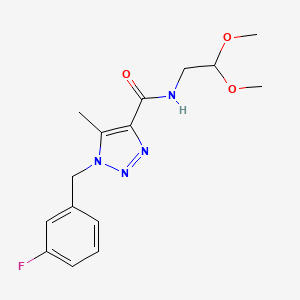
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)